

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-formylindole-6-carboxylate

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Compound of Interest

Compound Name: *Methyl 3-formylindole-6-carboxylate*

Cat. No.: *B139831*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **methyl 3-formylindole-6-carboxylate**, a key intermediate in the synthesis of various biologically active molecules. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.

Spectroscopic Data

A comprehensive analysis of the spectroscopic data for **methyl 3-formylindole-6-carboxylate** is crucial for its unambiguous identification and quality control. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on available information and chemical principles.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	s	1H	-CHO
~8.3	s	1H	H-2
~8.2	d	1H	H-7
~7.8	dd	1H	H-5
~7.7	d	1H	H-4
~3.9	s	3H	-OCH ₃
~8.5-9.5	br s	1H	N-H

Note: Predicted values are based on standard chemical shift tables and analysis of similar indole structures. The broad singlet for the N-H proton may vary in chemical shift and appearance depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~185	-CHO
~167	-COOCH ₃
~138	C-7a
~137	C-2
~131	C-6
~125	C-3a
~123	C-5
~121	C-4
~118	C-3
~112	C-7
~52	-OCH ₃

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data (Expected)

Wavenumber (cm ⁻¹)	Functional Group
~3300-3400	N-H stretch
~2820, ~2720	C-H stretch (aldehyde)
~1710-1730	C=O stretch (ester)
~1670-1690	C=O stretch (aldehyde)
~1600-1450	C=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
203.05	[M] ⁺ (Exact Mass)

Experimental Protocols

The following section details a representative synthetic protocol for the preparation of **methyl 3-formylindole-6-carboxylate**. This method is based on established organic synthesis principles.

Synthesis of Methyl 3-formylindole-6-carboxylate

A common route to synthesize **methyl 3-formylindole-6-carboxylate** involves the Vilsmeier-Haack formylation of a suitable indole precursor.

Reaction Scheme:

Materials:

- Methyl indole-6-carboxylate
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

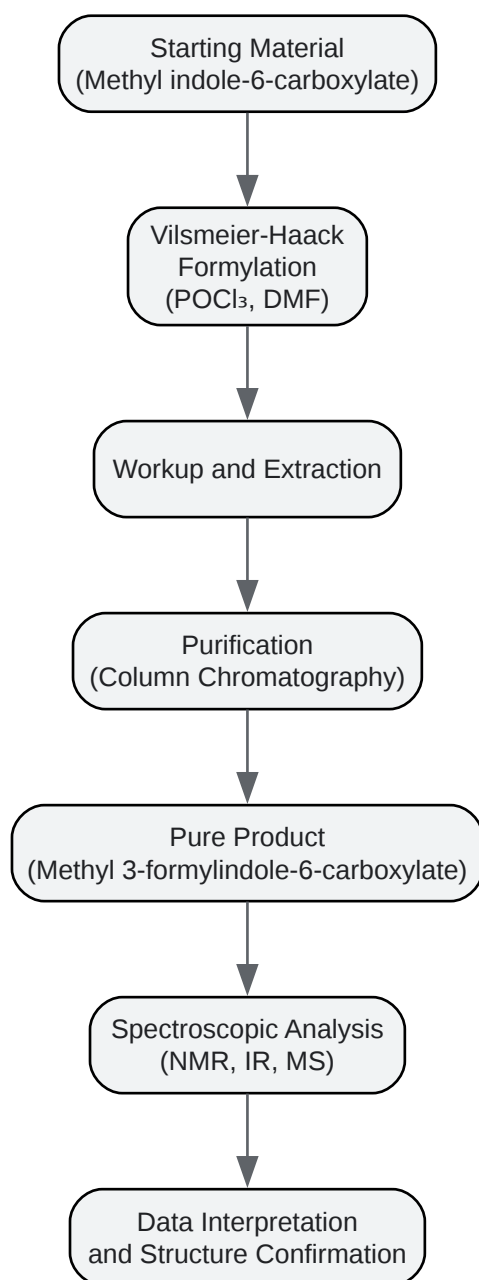
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
- Phosphorus oxychloride (POCl_3) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
- A solution of methyl indole-6-carboxylate in dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0 °C.
- The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure **methyl 3-formylindole-6-carboxylate**.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (^1H NMR, ^{13}C NMR, IR, and MS).

Visualizations

Diagram 1: General Workflow for Synthesis and Characterization



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Caption: Synthetic and analytical workflow.

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